

CAS number and molecular formula of Trihexylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Trihexylsilane*

Cat. No.: *B1587915*

[Get Quote](#)

An In-depth Technical Guide to Trihexylsilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trihexylsilane, a member of the trialkylsilane family, is an organosilicon compound characterized by the presence of three hexyl groups and one hydrogen atom attached to a central silicon atom. While its close analog, triethylsilane, is extensively documented and widely utilized in organic synthesis, detailed technical literature and established applications specifically for **trihexylsilane** are notably less prevalent. This guide aims to provide a comprehensive overview of the available technical information on **trihexylsilane**, including its fundamental chemical identity, known properties, and potential areas of application, while also drawing logical comparisons with more common trialkylsilanes to offer field-proven insights.

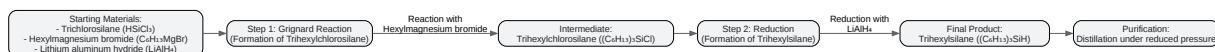
Core Chemical Identity

A precise understanding of a compound's fundamental identifiers is critical for any research or development endeavor.

- CAS Number: 3634-65-3
- Molecular Formula: $C_{18}H_{40}Si$

This information is crucial for accurate database searches, procurement, and regulatory compliance.

Physicochemical Properties: A Comparative Perspective


Detailed experimental data for many of **trihexylsilane**'s physicochemical properties are not readily available in peer-reviewed literature. However, we can infer expected characteristics based on the well-documented properties of homologous trialkylsilanes, such as triethylsilane.

Property	Trihexylsilane (Expected)	Triethylsilane (Known)	Causality Behind the Difference
Molecular Weight	284.60 g/mol	116.28 g/mol	The presence of longer hexyl chains significantly increases the molecular mass.
Boiling Point	Significantly higher than 107-108 °C	107-108 °C	Increased van der Waals forces due to the longer alkyl chains require more energy to overcome, leading to a higher boiling point.
Density	Expected to be slightly higher than water	~0.728 g/mL at 25 °C	The larger alkyl groups increase the overall density.
Solubility	High solubility in nonpolar organic solvents (e.g., hexanes, THF, dichloromethane). Insoluble in water.	Soluble in non-polar organic solvents. Insoluble in water.	The hydrophobic nature of the long alkyl chains dictates its solubility profile, making it highly compatible with organic media and immiscible with aqueous solutions.
Reactivity of Si-H bond	Reactive hydride source	Reactive hydride source	The core reactivity of the silicon-hydride bond as a hydride donor is a shared feature across trialkylsilanes.

Synthesis of Trihexylsilane: A Generalized Approach

While specific, optimized protocols for the synthesis of **trihexylsilane** are not widely published, a common and logical synthetic route would involve the reaction of trichlorosilane with a hexyl Grignard reagent, followed by reduction of the resulting trihexylchlorosilane. This well-established methodology in organosilicon chemistry provides a reliable framework for its preparation.

Experimental Workflow: A Two-Step Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized two-step synthetic workflow for **Trihexylsilane**.

Step-by-Step Methodology:

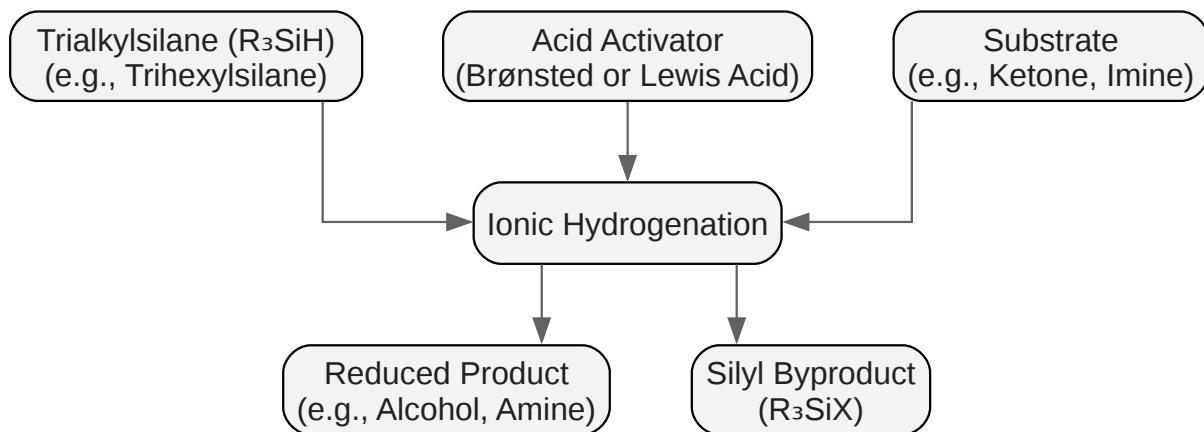
Step 1: Synthesis of Trihexylchlorosilane

- To a solution of trichlorosilane in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add three equivalents of hexylmagnesium bromide at a controlled temperature (typically 0 °C).
- The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by GC-MS or TLC).
- The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
- The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude trihexylchlorosilane.

Step 2: Reduction to **Trihexylsilane**

- The crude trihexylchlorosilane is dissolved in an anhydrous ether solvent under an inert atmosphere.
- The solution is cooled to 0 °C, and a reducing agent, such as lithium aluminum hydride (LiAlH_4), is added portion-wise.
- The reaction mixture is stirred at room temperature until the reduction is complete.
- The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
- The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated.
- The crude **trihexylsilane** is then purified by vacuum distillation to yield the final product.

Applications in Research and Drug Development: A Field of Opportunity


The primary utility of trialkylsilanes in organic synthesis lies in their capacity to act as mild reducing agents, particularly for the ionic hydrogenation of various functional groups when used in conjunction with a strong acid. Given the shared reactive Si-H bond, **trihexylsilane** is expected to participate in similar transformations.

Potential Applications:

- Reducing Agent: In combination with a Brønsted or Lewis acid, **trihexylsilane** can be used for the reduction of aldehydes, ketones, and imines. The larger steric bulk of the hexyl groups compared to ethyl groups may offer unique selectivity in certain substrates.
- Hydrosilylation: **Trihexylsilane** can be employed in the hydrosilylation of alkenes and alkynes, a process that forms new silicon-carbon bonds. This is a fundamental reaction in the synthesis of organosilicon compounds.

- Protecting Group Chemistry: While less common than smaller trialkylsilanes, the trihexylsilyl group could potentially be used as a sterically demanding protecting group for alcohols.

Logical Relationship of Trialkylsilane Reactivity

[Click to download full resolution via product page](#)

Caption: The role of **Trihexylsilane** in acid-mediated reductions.

Safety and Handling

As with all reactive organosilicon compounds, proper safety precautions are paramount when handling **trihexylsilane**.

- General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Flammability: Trialkylsilanes are flammable liquids. Keep away from heat, sparks, and open flames.
- Reactivity: **Trihexylsilane** can react with strong oxidizing agents, acids, and bases. Contact with moisture may lead to the slow evolution of flammable hydrogen gas.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.

Conclusion and Future Outlook

Trihexylsilane represents an area of organosilicon chemistry with potential for further exploration. While it shares the fundamental reactivity of the more common triethylsilane, the influence of its long alkyl chains on steric hindrance, reaction kinetics, and the physical properties of its derivatives remains an open area for research. For scientists and professionals in drug development, the unique lipophilicity and steric profile that the trihexylsilyl group could impart to molecules may offer novel opportunities in the design of new chemical entities and intermediates. Further investigation into the specific applications and reaction optimizations of **trihexylsilane** is warranted to fully elucidate its potential in advanced organic synthesis.

- To cite this document: BenchChem. [CAS number and molecular formula of Trihexylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587915#cas-number-and-molecular-formula-of-trihexylsilane\]](https://www.benchchem.com/product/b1587915#cas-number-and-molecular-formula-of-trihexylsilane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com